Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate
Description
Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate is a benzimidazole derivative featuring a chloromethyl substituent at position 2 and a methyl group at position 1 of the heterocyclic core. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing antimicrobial, antitubercular, and anti-inflammatory agents. Its reactivity at the chloromethyl group allows for nucleophilic substitutions, enabling the introduction of diverse pharmacophores .
Properties
Molecular Formula |
C12H13ClN2O2 |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
ethyl 2-(chloromethyl)-1-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C12H13ClN2O2/c1-3-17-12(16)8-4-5-10-9(6-8)14-11(7-13)15(10)2/h4-6H,3,7H2,1-2H3 |
InChI Key |
KSLRZUSMYRXSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)CCl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with ortho-phenylenediamine, which undergoes a reaction with chloroacetic acid in the presence of hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole.
Esterification: The intermediate product is then esterified with ethanol in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is employed in studies investigating the biological activity of benzimidazole derivatives, particularly their interactions with enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.
Pathways Involved: The exact pathways depend on the specific biological activity being studied. In the case of antimicrobial action, the compound may disrupt cell wall synthesis or interfere with nucleic acid replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
a) 2-(4-Methoxyphenyl) Analogs
- Compound : 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate ().
- Key Differences : Replaces the chloromethyl group with a methoxyphenyl moiety.
- The methoxy group enhances electron-donating properties, altering binding affinity to enzymatic targets compared to the electron-withdrawing chloromethyl group .
b) Piperazine-Fluorophenylpyridinyl Derivatives
- Compound: Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate (5g) ().
- Key Differences : Incorporates a piperazine linker and fluorophenylpyridinyl group at position 2.
- Activity : Demonstrates potent antitubercular activity (MIC = 0.112 μM against MTB-H37Rv). The fluorophenylpyridinyl group enhances lipophilicity and target binding, outperforming simpler substituents like chloromethyl .
c) Butanoate-Linked Derivatives
- Compound: Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate ().
- Key Differences: Substitutes chloromethyl with a flexible butanoate chain.
- Activity: Improved solubility due to the hydrophilic hydroxyethylamino group. Such modifications are critical for optimizing pharmacokinetics in drug design .
Structural and Electronic Modifications
a) Thioether and Imidazole Derivatives
- Compound : Ethyl-1-benzyl-2-ethyl thio-5-imidazole carboxylate ().
- Key Differences : Replaces the benzimidazole core with an imidazole ring and introduces a thioether group.
b) Hydroxy-Methoxyphenyl Derivatives
- Compound : Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate ().
- Key Differences : Features a hydroxy-methoxyphenyl group at position 2.
- Activity : Reported anti-inflammatory and antimicrobial properties. The hydroxyl group facilitates hydrogen bonding with biological targets, a mechanism distinct from chloromethyl’s electrophilic reactivity .
a) Carbamimidoyl and Hexyloxy Derivatives
- Compound: Ethyl 2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate ().
- Key Differences : Includes a carbamimidoyl group and hexyloxy chain.
- Impact : The hexyloxy chain enhances lipophilicity, improving blood-brain barrier penetration. Carbamimidoyl groups may mimic natural substrates, enhancing target affinity .
b) Dabigatran-Related Impurities
- Compound: Ethyl-2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate ().
- Key Differences : Structural similarity to the anticoagulant Dabigatran but with altered substituents.
- Relevance: Highlights the importance of precise synthetic control; minor substituent changes (e.g., chloromethyl vs. carbamimidoyl) can convert active pharmaceutical ingredients into impurities .
Data Tables
Table 1: Comparison of Key Benzimidazole Derivatives
Biological Activity
Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate (CAS 1912458-31-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₃ClN₂O₂
- Molecular Weight : 238.69 g/mol
- CAS Number : 1912458-31-1
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Studies suggest that compounds similar to benzo[d]imidazole derivatives can act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit enzymes in the mevalonate pathway, which is crucial for cholesterol synthesis and other cellular functions .
- Antimicrobial Properties : Benzo[d]imidazole derivatives have exhibited antimicrobial activity against various pathogens. The presence of the chloromethyl group enhances their ability to penetrate microbial membranes, leading to increased efficacy .
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through cell cycle arrest mechanisms. It has been shown to affect signaling pathways related to cell proliferation and survival, making it a candidate for further anticancer drug development .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound and related compounds:
Toxicological Profile
The safety profile of this compound requires careful consideration:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution with nucleophiles like amines, thiols, or hydroxyl groups. This reaction is critical for functionalizing the molecule, enabling the introduction of bioactive groups such as pyridinyl moieties or ester derivatives.
Example : Reaction with pyridine-2-amine under basic conditions (e.g., triethylamine) replaces the chloride with a pyridinylamino group, forming derivatives like N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridin-2-yl)-3-ethyl aminomalonate .
Reagents and Conditions :
-
Nucleophiles : Amines, thiols, hydroxylates
-
Base : Triethylamine, sodium hydroxide
-
Solvent : Dichloromethane, DMF
Oxidation Reactions
The benzimidazole ring and chloromethyl group can undergo oxidation using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). Oxidation typically converts the chloromethyl group to a carboxylic acid or ketone, altering its reactivity.
Example : Oxidation of the chloromethyl group may yield a carboxylic acid derivative, useful for further functionalization.
Reagents and Conditions :
-
Oxidizing Agents : KMnO₄ (acidic/basic medium), H₂O₂
-
Solvent : Aqueous or organic (e.g., acetone)
-
Temperature : Room temperature to reflux
Reduction Reactions
Reduction of the chloromethyl group or benzimidazole ring can occur using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This generates alcohol or amine derivatives, expanding synthetic versatility.
Example : Reduction of the chloromethyl group produces a methylene group (-CH₂-), which can then undergo further functionalization.
Reagents and Conditions :
-
Reducing Agents : NaBH₄ (methanol), LiAlH₄ (ether)
-
Solvent : Methanol, diethyl ether
-
Temperature : 0–50°C
Functionalization via Condensation
The compound undergoes condensation reactions to form amides or esters. For instance, reaction with ethyl 3-bromopropanoate under basic conditions introduces ester functionalities, enhancing its utility in medicinal chemistry.
Example : Condensation with ethyl 3-bromopropanoate yields derivatives like dabigatran etexilate intermediates, critical in anticoagulant drug synthesis .
Reagents and Conditions :
-
Reagents : Ethyl 3-bromopropanoate, pyridine-2-amine
-
Base : Triethylamine, sodium hydroxide
-
Solvent : Dichloromethane, DMF
Comparison of Reaction Types
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
